Ridogrel
Übersicht
Beschreibung
Synthesis Analysis
Ridogrel is a combined thromboxane synthase inhibitor and receptor antagonist . It has been shown to have therapeutic benefits in ulcerative colitis .
Molecular Structure Analysis
The molecular formula of Ridogrel is C18H17F3N2O3 . The molecular weight is 366.33 g/mol . The IUPAC name is 5-[(E)-[pyridin-3-yl-[3-(trifluoromethyl)phenyl]methylidene]amino]oxypentanoic acid .
Chemical Reactions Analysis
Ridogrel inhibits thromboxane A2 synthase and also blocks the thromboxane A2/prostaglandin endoperoxide receptors . Thromboxane synthetase produces thromboxane in platelets. Thromboxane is a vasoconstrictor and facilitates the clumping of platelets .
Physical And Chemical Properties Analysis
Ridogrel has a molecular weight of 366.3 g/mol . The molecular formula is C18H17F3N2O3 .
Wissenschaftliche Forschungsanwendungen
Inflammatory Bowel Disease Treatment
Ridogrel has been studied for its potential therapeutic benefits in treating inflammatory bowel disease . It acts as a dual thromboxane synthase inhibitor and receptor antagonist, reducing the production of thromboxanes, prostaglandins, reactive oxygen metabolites, and pro-inflammatory cytokines that are produced in excess in inflammatory bowel disease .
Anti-Inflammatory Profile
Ridogrel has shown a significant anti-inflammatory profile. It reduces the release of thromboxane B2, but not prostaglandin E2 or tumour necrosis factor-alpha, from biopsies . This suggests that Ridogrel could have a therapeutic role in inflammatory bowel disease .
Reactive Oxygen Metabolite Reduction
Ridogrel does not show direct antioxidant activity but significantly reduces reactive oxygen metabolite production from cultured biopsies . This reduction in reactive oxygen metabolites could contribute to its potential therapeutic effects in inflammatory bowel disease .
Platelet Activation Inhibition
Ridogrel has been found to inhibit platelet activation in vitro . This inhibition of platelet activation could be another mechanism through which Ridogrel exerts its therapeutic effects .
Thromboxane Synthase Inhibition
Ridogrel is a thromboxane synthase inhibitor, preventing the conversion of PGH2 to TXA2 . This reduces TXA2 synthesis mainly in platelets, which could prove beneficial in conditions characterized by enhanced thromboxane-dependent platelet activation .
Thromboxane Receptor Antagonism
In addition to being a thromboxane synthase inhibitor, Ridogrel is also a thromboxane receptor antagonist . This means it can block the downstream consequences of TXA2 receptors activation, potentially proving more effective than aspirin due to its different mechanism of action along the pathway of TXA2 .
Diverting Endoperoxide Intermediates
Ridogrel, with its additional TP antagonist properties, can divert endoperoxide intermediates into the PGI2 production pathway . This has the potential to enhance its antiaggregatory effects .
Adjunctive Agent to Thrombolytic Therapy
Ridogrel has been studied primarily as an adjunctive agent to thrombolytic therapy in acute myocardial infarction . Its dual action as a thromboxane synthase inhibitor and receptor antagonist could potentially enhance the efficacy of thrombolytic therapy .
Wirkmechanismus
Target of Action
Ridogrel primarily targets thromboxane A2 synthase and thromboxane A2/prostaglandin endoperoxide receptors . Thromboxane synthase is an enzyme that produces thromboxane in platelets, and thromboxane is a vasoconstrictor that facilitates the clumping of platelets .
Mode of Action
Ridogrel acts by inhibiting thromboxane A2 synthase and blocking the thromboxane A2/prostaglandin endoperoxide receptors . This dual action reduces the synthesis of thromboxane and prevents the activation of its receptors .
Biochemical Pathways
Ridogrel’s action affects the thromboxane A2 pathway. By inhibiting thromboxane A2 synthase, it reduces the production of thromboxane, a potent vasoconstrictor . By blocking the thromboxane A2/prostaglandin endoperoxide receptors, it prevents the activation of these receptors by thromboxane .
Pharmacokinetics
It has been used in clinical settings as an adjunctive therapy to induce thrombolysis in patients suffering acute myocardial infarction .
Result of Action
The inhibition of thromboxane synthesis and blocking of its receptors by Ridogrel leads to a reduction in the formation and size of blood clots . This can prevent ischemic cardiac events such as heart attacks . It has also been shown to accelerate the speed of recanalization and to delay or prevent reocclusion during systemic thrombolysis with tissue plasminogen activator (streptokinase) .
Action Environment
The efficacy and stability of Ridogrel can be influenced by various environmental factors It’s important to note that the effectiveness of any medication can be influenced by a variety of factors including the patient’s overall health, presence of other medications, and individual genetic variations.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[(E)-[pyridin-3-yl-[3-(trifluoromethyl)phenyl]methylidene]amino]oxypentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)15-7-3-5-13(11-15)17(14-6-4-9-22-12-14)23-26-10-2-1-8-16(24)25/h3-7,9,11-12H,1-2,8,10H2,(H,24,25)/b23-17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLPUTYLZIKEGF-HAVVHWLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=NOCCCCC(=O)O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C(=N\OCCCCC(=O)O)/C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872935 | |
Record name | Ridogrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90872935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ridogrel | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015338 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.39e-03 g/L | |
Record name | Ridogrel | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015338 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Ridogrel inhibits thromboxane A2 synthase and also blocks the thromboxane A2/prostaglandin endoperoxide receptors. Thromboxane synthetase produces thromboxane in platelets. Thromboxane is a vasoconstrictor and facilitates the clumping of platelets. Therefore by inhibiting the production and promotion of thromboxane, thrombolysis is enhanced. | |
Record name | Ridogrel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01207 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
110140-89-1 | |
Record name | Ridogrel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110140-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ridogrel [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110140891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ridogrel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01207 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ridogrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90872935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RIDOGREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTS5QOO42O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ridogrel | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015338 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.